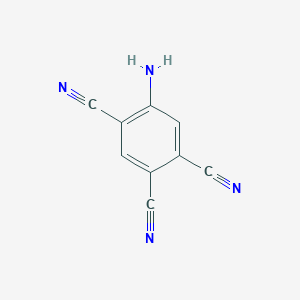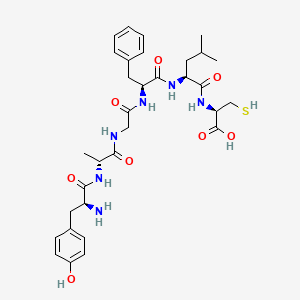
Dalce
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dalce is a compound known for its role as a delta opioid receptor antagonist. It has been extensively studied for its pharmacological properties and potential therapeutic applications. The compound is particularly significant in the field of neuroscience due to its ability to interact with specific receptor sites in the brain, influencing various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dalce involves multiple steps, typically starting with the preparation of key intermediates. One common method includes the use of peptide synthesis techniques to create the core structure, followed by modifications to introduce specific functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of automated peptide synthesizers and large-scale reactors. The process is carefully monitored to maintain consistent quality and to comply with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Dalce undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions typically result in the formation of new functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Dalce has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of delta opioid receptors.
Biology: Helps in understanding the physiological roles of opioid receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in pain management and addiction treatment.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug testing
Wirkmechanismus
Dalce exerts its effects by binding to delta opioid receptors, which are G protein-coupled receptors located in the brain and other tissues. This binding inhibits the receptor’s activity, leading to a decrease in the release of neurotransmitters such as dopamine and serotonin. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channel function .
Vergleich Mit ähnlichen Verbindungen
Dalce is unique compared to other delta opioid receptor antagonists due to its specific binding affinity and selectivity. Similar compounds include:
Naltrindole: Another delta opioid receptor antagonist with a different binding profile.
TIPP: A peptide-based antagonist with distinct pharmacological properties.
BNTX: Known for its high selectivity towards delta opioid receptors
This compound stands out due to its specific chemical structure and the resulting pharmacological effects, making it a valuable compound in both research and therapeutic contexts.
Eigenschaften
CAS-Nummer |
110881-59-9 |
|---|---|
Molekularformel |
C32H44N6O8S |
Molekulargewicht |
672.8 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C32H44N6O8S/c1-18(2)13-24(30(43)38-26(17-47)32(45)46)37-31(44)25(15-20-7-5-4-6-8-20)36-27(40)16-34-28(41)19(3)35-29(42)23(33)14-21-9-11-22(39)12-10-21/h4-12,18-19,23-26,39,47H,13-17,33H2,1-3H3,(H,34,41)(H,35,42)(H,36,40)(H,37,44)(H,38,43)(H,45,46)/t19-,23+,24+,25+,26+/m1/s1 |
InChI-Schlüssel |
FOMQBMAJFQXBIJ-DDFGHHCKSA-N |
Isomerische SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


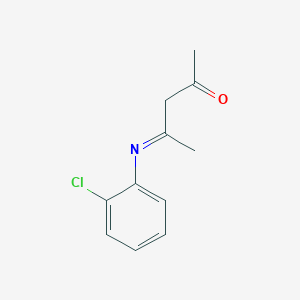
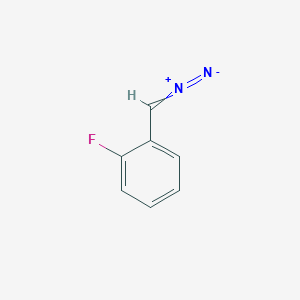

![1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14316455.png)
![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)
![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)

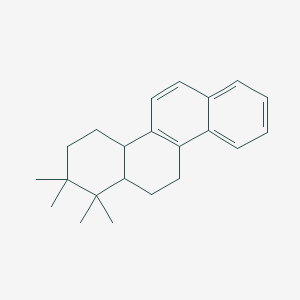
![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)
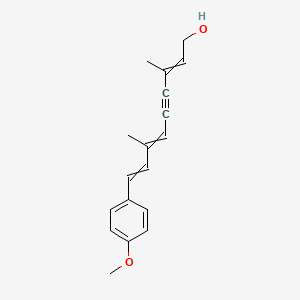
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)


